molecular formula C8H5BrClNOS B3038822 7-Bromo-2-chloro-6-methoxybenzo[d]thiazole CAS No. 911056-05-8

7-Bromo-2-chloro-6-methoxybenzo[d]thiazole

Cat. No.: B3038822
CAS No.: 911056-05-8
M. Wt: 278.55 g/mol
InChI Key: CBDBYQQQJMRNSL-UHFFFAOYSA-N
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Description

Significance of Heterocyclic Scaffolds in Advanced Chemistry and Materials Science

Heterocyclic compounds, which are cyclic structures containing at least one atom other than carbon within their rings, are fundamental to the chemical sciences. cymitquimica.com Their unique electronic and structural properties make them indispensable in the design of novel pharmaceuticals, agrochemicals, and functional materials. cymitquimica.com Nitrogen, sulfur, and oxygen are common heteroatoms that impart distinct reactivity and physicochemical characteristics to these scaffolds. chemicalbridge.co.uk In fact, it is estimated that over 85% of all biologically active chemical entities contain a heterocyclic ring, highlighting their central role in modern drug design. nih.gov The ability of these scaffolds to engage in various non-covalent interactions, such as hydrogen bonding and π-stacking, allows for the fine-tuning of their binding affinities to biological targets. nih.gov In materials science, heterocyclic polymers and dyes are utilized for their optical and electronic properties, finding applications in organic light-emitting diodes (OLEDs), sensors, and photovoltaics.

Overview of Substituted Benzothiazoles as a Privileged Class of Compounds

Benzothiazole (B30560), a bicyclic system formed by the fusion of a benzene (B151609) ring and a thiazole (B1198619) ring, is considered a "privileged scaffold" in medicinal chemistry. nih.gov This designation stems from its recurrence in a wide array of pharmacologically active compounds. conicet.gov.ar The benzothiazole core is a versatile pharmacophore present in numerous marketed drugs with applications ranging from anticancer and antimicrobial to anti-inflammatory and anticonvulsant therapies. nih.govnih.govgoogleapis.com The structural rigidity of the benzothiazole nucleus, combined with the potential for substitution at various positions, allows for the creation of a diverse chemical space for drug discovery. conicet.gov.ar For instance, the 2-position of the benzothiazole ring is a common site for modification, leading to a vast number of derivatives with distinct biological activities.

Research Landscape of Highly Substituted Benzothiazoles

The field of highly substituted benzothiazoles is an active area of research, driven by the quest for compounds with enhanced potency and selectivity. The nature and position of substituents on the benzothiazole skeleton play a crucial role in determining the biological activity of the resulting compounds. Halogens, such as bromine and chlorine, are frequently incorporated to modulate the lipophilicity and electronic properties of the molecule, which can significantly impact its pharmacokinetic and pharmacodynamic profile. nih.gov Methoxy (B1213986) groups are also common substituents that can influence solubility and metabolic stability. The development of efficient and regioselective synthetic methodologies for the preparation of polysubstituted benzothiazoles is a key focus of current research, enabling the exploration of structure-activity relationships and the identification of new therapeutic leads.

Chemical Profile of 7-Bromo-2-chloro-6-methoxybenzo[d]thiazole

While extensive research on the specific biological activities of this compound is not yet widely published, its chemical properties make it an important intermediate in organic synthesis. The presence of three distinct functional groups—a bromine atom, a chlorine atom, and a methoxy group—on the benzothiazole core provides multiple reaction sites for further chemical transformations.

Below is a table summarizing the key chemical identifiers and properties of this compound.

PropertyValue
CAS Number 911056-05-8
Molecular Formula C₈H₅BrClNOS
Molecular Weight 278.55 g/mol
Physical Form Solid
Purity Typically ≥95%

Synthetic Approaches and Reactivity

The synthesis of highly substituted benzothiazoles like this compound often involves multi-step sequences. A plausible synthetic route could start from a substituted aniline (B41778) precursor, followed by cyclization to form the benzothiazole ring. The introduction of the chloro and bromo substituents can be achieved through various established methods in heterocyclic chemistry. For instance, the 2-chloro group can be installed via a Sandmeyer-type reaction from a 2-aminobenzothiazole (B30445) intermediate. The bromination of the benzene ring is typically achieved through electrophilic aromatic substitution, with the position of bromination directed by the existing substituents.

The reactivity of this compound is dictated by its functional groups. The chlorine atom at the 2-position is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functionalities, such as amines, alcohols, and thiols. The bromine atom at the 7-position can participate in cross-coupling reactions, such as Suzuki or Sonogashira couplings, to form new carbon-carbon bonds. The methoxy group can potentially be cleaved to a hydroxyl group, providing another point for derivatization.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromo-2-chloro-6-methoxy-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClNOS/c1-12-5-3-2-4-7(6(5)9)13-8(10)11-4/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBDBYQQQJMRNSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)N=C(S2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Derivatization of 7 Bromo 2 Chloro 6 Methoxybenzo D Thiazole

Reactivity at the Halogenated Positions (Bromine and Chlorine)

The presence of two distinct halogen atoms, bromine at the 7-position and chlorine at the 2-position, on the benzothiazole (B30560) core imparts differential reactivity, opening avenues for selective chemical modifications. The electron-withdrawing nature of the thiazole (B1198619) ring influences the reactivity of these halogens in various substitution and coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The chlorine atom at the 2-position of the benzothiazole ring is generally susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity is attributed to the electron-deficient nature of the C2 carbon, which is influenced by the adjacent nitrogen and sulfur atoms within the thiazole ring. While specific studies on 7-Bromo-2-chloro-6-methoxybenzo[d]thiazole are not extensively documented in publicly available literature, the reactivity of analogous 2-chlorobenzothiazoles suggests that this position can readily react with a variety of nucleophiles. ontosight.ai

Common nucleophiles for such reactions include amines, alkoxides, and thiols. For instance, the reaction with primary or secondary amines would be expected to yield 2-aminobenzothiazole (B30445) derivatives. Similarly, treatment with sodium methoxide (B1231860) would likely result in the formation of a 2-methoxybenzothiazole. The reaction conditions for these transformations typically involve a polar aprotic solvent and may require elevated temperatures to proceed efficiently. The bromine at the 7-position is generally less reactive towards SNAr compared to the chlorine at the 2-position due to the activating effect of the heterocyclic ring on the C2 position.

Table 1: Plausible Nucleophilic Aromatic Substitution Reactions

Nucleophile Expected Product
Primary/Secondary Amine (R¹R²NH) 7-Bromo-6-methoxy-N,N-R¹R²-benzo[d]thiazol-2-amine
Alkoxide (R-O⁻) 7-Bromo-2-alkoxy-6-methoxybenzo[d]thiazole

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the halogenated positions on this compound provide ideal handles for such transformations. The differential reactivity of the C-Br and C-Cl bonds can potentially allow for selective and sequential couplings. Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions.

Suzuki Coupling: This reaction would involve the coupling of the benzothiazole with an organoboron reagent, such as an arylboronic acid, in the presence of a palladium catalyst and a base. It is anticipated that the Suzuki coupling would preferentially occur at the more reactive 7-bromo position, leading to the formation of 7-aryl-2-chloro-6-methoxybenzo[d]thiazole derivatives. Subsequent, more forcing conditions could potentially enable a second coupling at the 2-chloro position.

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. Similar to the Suzuki coupling, this reaction would likely proceed with higher selectivity at the 7-bromo position to yield 7-alkynyl-2-chloro-6-methoxybenzo[d]thiazoles.

Heck Reaction: The Heck reaction couples the aryl halide with an alkene. Again, the greater reactivity of the C-Br bond suggests that the initial coupling would occur at the 7-position, affording 2-chloro-6-methoxy-7-vinylbenzo[d]thiazole derivatives.

Table 2: Predicted Cross-Coupling Reaction Products

Reaction Coupling Partner Expected Primary Product
Suzuki Arylboronic Acid 7-Aryl-2-chloro-6-methoxybenzo[d]thiazole
Sonogashira Terminal Alkyne 7-Alkynyl-2-chloro-6-methoxybenzo[d]thiazole

Transformations Involving the Methoxy (B1213986) Group

The methoxy group at the 6-position offers another site for chemical modification, primarily through demethylation or by influencing the reactivity of the benzene (B151609) ring.

Demethylation Reactions

The cleavage of the methyl ether to reveal a hydroxyl group is a common transformation in organic synthesis. This can be achieved using various reagents. Strong acids like hydrobromic acid (HBr) or boron trihalides such as boron tribromide (BBr₃) are effective for demethylation. The resulting 7-bromo-2-chlorobenzo[d]thiazol-6-ol would be a valuable intermediate for further functionalization, for example, through etherification or esterification of the newly formed hydroxyl group.

Electrophilic Aromatic Substitution on the Benzothiazole Ring

Electrophilic aromatic substitution reactions on the benzene portion of the benzothiazole ring are influenced by the directing effects of the existing substituents: the thiazole ring, the methoxy group, and the bromine atom. The methoxy group is a strong activating group and is ortho-, para-directing. The thiazole ring is generally considered a deactivating group. The bromine atom is a deactivating but ortho-, para-directing group.

Given the positions of the current substituents, the C4 and C5 positions are the most likely sites for electrophilic attack. The powerful activating and directing effect of the methoxy group at C6 would strongly favor substitution at the C5 position. Therefore, reactions such as nitration, halogenation, or Friedel-Crafts acylation would be expected to yield predominantly the 5-substituted derivative. For example, bromination with N-bromosuccinimide would likely introduce a second bromine atom at the 5-position.

Table 3: Predicted Electrophilic Aromatic Substitution Products

Electrophilic Reagent Expected Product
HNO₃/H₂SO₄ 7-Bromo-2-chloro-6-methoxy-5-nitrobenzo[d]thiazole
Br₂/FeBr₃ 5,7-Dibromo-2-chloro-6-methoxybenzo[d]thiazole

Functionalization of the Thiazole Moiety

The chemical reactivity of this compound is dictated by the constituent functional groups and the aromatic system. The thiazole portion of the molecule offers specific sites for functionalization, namely the nitrogen and sulfur heteroatoms.

Reactions at the Thiazole Nitrogen

The thiazole nitrogen atom in the benzothiazole ring system is basic and nucleophilic, making it susceptible to reactions with electrophiles. A primary example of this reactivity is N-alkylation, which leads to the formation of quaternary benzothiazolium salts. This process involves the reaction of the benzothiazole derivative with an alkylating agent, such as an alkyl halide.

The general mechanism involves the lone pair of electrons on the nitrogen atom attacking the electrophilic carbon of the alkylating agent, resulting in the formation of a new carbon-nitrogen bond and a positive charge on the nitrogen atom. While specific studies on this compound are not extensively documented, the N-alkylation of related 2-aminobenzothiazoles with agents like benzylic alcohols has been explored. globethesis.comrsc.org These reactions often require a catalyst, such as copper or ruthenium complexes, and proceed via a "borrowing hydrogen" pathway where the alcohol is temporarily oxidized to an aldehyde for condensation. researchgate.net The reaction of 2-aminobenzothiazole with α-bromoketones can also lead to N-alkylation as the initial step, followed by cyclization to form benzo[d]imidazo[2,1-b]thiazoles. nih.govnih.gov This inherent reactivity underscores the potential for this compound to undergo similar quaternization reactions, which are crucial for modifying the molecule's electronic properties and solubility.

Transformations Involving the Thiazole Sulfur

The sulfur atom in the benzothiazole ring can undergo oxidation to form sulfoxides and sulfones. This transformation is a common reaction for thioethers and related sulfur-containing heterocycles. The oxidation can be achieved using various oxidizing agents, such as hydrogen peroxide or meta-chloroperbenzoic acid (m-CPBA). The methylthio group of a related compound, 6-Chloro-2-(methylthio)benzo[d]thiazole, can be oxidized to form sulfoxides or sulfones.

Under harsher oxidative conditions, the benzothiazole ring itself can be cleaved. A novel oxidative ring-opening of benzothiazole derivatives to yield acyl aminobenzene sulfonate esters has been described using magnesium monoperoxyphthalate (MMPP) in alcohol solvents. scholaris.ca This reaction proceeds through the opening of the thiazole ring, followed by the oxidation of the resulting thiol group. scholaris.ca Additionally, 2-sulfinyl benzothiazole (BTS) has been introduced as an oxidation-free method for generating sulfinic acids and their derivatives, highlighting the versatility of the benzothiazole sulfur in synthetic transformations. organic-chemistry.org Photocatalytic methods have also been developed for the formation of C–S bonds to create benzothiazoles via intramolecular cyclization, suggesting that the sulfur atom's reactivity can be harnessed through radical pathways. thieme-connect.com

Metal Complexation Studies with Substituted Benzothiazole Ligands

Benzothiazole and its derivatives are recognized as privileged scaffolds in coordination chemistry due to the presence of nitrogen and sulfur donor atoms, which can effectively bind to metal ions. mdpi.com These ligands can form stable complexes with a wide range of transition metals, and the resulting metallo-organic compounds often exhibit enhanced biological or photophysical properties. biointerfaceresearch.commdpi.com

Coordination Chemistry of Benzothiazole Derivatives

Substituted benzothiazoles, such as this compound, typically function as monodentate or bidentate ligands. Coordination most commonly occurs through the sp²-hybridized nitrogen atom (N3) of the thiazole ring. biointerfaceresearch.commdpi.com This nitrogen acts as a Lewis base, donating its lone pair of electrons to a vacant orbital of a metal ion.

In many documented complexes, the benzothiazole ligand coordinates in a chelate fashion, especially when an additional donor group is present at the 2-position of the ring system. mdpi.com For instance, ligands derived from 2-aminobenzothiazole often coordinate through both the thiazole nitrogen and the exocyclic amino nitrogen. jmaterenvironsci.com The sulfur atom of the thiazole ring can also participate in coordination, though this is less common than N-coordination. nih.gov The geometry of the resulting metal complexes can vary, with octahedral, tetrahedral, and square planar arrangements being reported, depending on the metal ion, the specific ligand, and the reaction conditions. jocpr.comresearchgate.net

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with benzothiazole-derived ligands is generally straightforward. A common method involves mixing a solution of the benzothiazole ligand with a solution of a metal salt (e.g., chlorides or acetates) in a suitable solvent, often an alcohol like ethanol (B145695) or methanol. mdpi.comnih.gov The mixture is typically heated under reflux to facilitate the complexation reaction. jmaterenvironsci.commdpi.com The resulting solid complex can then be isolated by filtration, washed, and recrystallized.

Characterization of these complexes relies on a suite of spectroscopic and analytical techniques:

FTIR Spectroscopy: This technique is crucial for confirming the coordination of the ligand to the metal ion. A key indicator is the shift in the stretching frequency of the C=N bond within the thiazole ring upon complexation. jocpr.com This shift, typically to a lower wavenumber, indicates a change in the electron density of the bond due to the coordination of the nitrogen atom to the metal. New bands at lower frequencies corresponding to Metal-Nitrogen (M-N) bonds may also be observed.

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about their geometry and the electronic transitions occurring within the molecule. The spectra of the complexes typically show bands that are shifted compared to the free ligand, along with new bands corresponding to d-d transitions of the metal ion or charge-transfer bands. researchgate.netrdd.edu.iq

NMR Spectroscopy: ¹H and ¹³C NMR spectra are used to characterize the ligand and to observe changes upon complexation. The chemical shifts of protons and carbons near the coordination sites are often affected, providing evidence of the ligand-metal interaction. jocpr.comrdd.edu.iq

Magnetic Susceptibility and Molar Conductivity: These measurements help determine the geometry and electronic structure of the complex and whether it is an electrolyte. jocpr.comresearchgate.net

The table below summarizes typical spectroscopic data for benzothiazole-metal complexes based on reported findings for related structures.

TechniqueObservation in Free LigandObservation in Metal ComplexInference
FTIRC=N stretch at ~1560 cm⁻¹Shift of C=N stretch to lower frequencyCoordination via thiazole nitrogen jocpr.com
UV-Visπ → π* transitionsShifted ligand bands and new d-d transition bandsConfirmation of complexation and information on geometry researchgate.netrdd.edu.iq
¹H NMRAromatic protons at specific chemical shiftsShift in signals of protons near the coordination siteEvidence of metal-ligand interaction in solution jocpr.com

Spectroscopic and Advanced Structural Characterization of 7 Bromo 2 Chloro 6 Methoxybenzo D Thiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

The ¹H NMR spectrum of 7-Bromo-2-chloro-6-methoxybenzo[d]thiazole is expected to exhibit distinct signals corresponding to the aromatic protons and the methoxy (B1213986) group protons. The benzothiazole (B30560) core contains two aromatic protons. Due to the substitution pattern, these protons are in different chemical environments and are expected to appear as singlets, assuming no significant long-range coupling. The proton at position 4 would likely be downfield due to the anisotropic effect of the thiazole (B1198619) ring. The proton at position 5 would be influenced by the adjacent methoxy group. The three protons of the methoxy group (-OCH₃) are equivalent and will appear as a sharp singlet, typically in the range of 3.8-4.0 ppm.

Predicted ¹H NMR Data:

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.5-8.0Singlet1HH-4
~7.0-7.5Singlet1HH-5
~3.9Singlet3H-OCH₃

This table represents predicted data and requires experimental verification.

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. This compound has eight distinct carbon environments. The carbon atoms of the benzene (B151609) ring, the thiazole ring, and the methoxy group will each resonate at characteristic chemical shifts. The carbon attached to the bromine (C-7) and the carbon attached to the chlorine (C-2) are expected to be significantly influenced by the electronegativity of these halogens. The quaternary carbons of the fused ring system will also have distinct signals.

Predicted ¹³C NMR Data:

Chemical Shift (ppm)Assignment
~160-170C-2
~150-160C-6
~140-150C-7a
~130-140C-3a
~120-130C-4
~110-120C-5
~100-110C-7
~55-60-OCH₃

This table represents predicted data and requires experimental verification.

COSY (Correlation Spectroscopy): A COSY experiment would reveal any proton-proton couplings. In this specific molecule, with two isolated aromatic protons, significant cross-peaks in the aromatic region are not expected, which would support their assignment as singlets.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of the signals for C-4/H-4, C-5/H-5, and the methoxy carbon and its protons.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart. This technique would be crucial for confirming the connectivity of the entire molecule. For instance, correlations from the methoxy protons to C-6 and potentially C-5 and C-7 would confirm the position of the methoxy group. Correlations from H-4 to C-3a, C-5, and C-7a, and from H-5 to C-3a, C-6, and C-7 would solidify the assignments of the aromatic system.

Mass Spectrometry (MS) for Molecular Formula Confirmation

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound. For this compound (C₈H₅BrClNOS), the mass spectrum is expected to show a distinctive isotopic pattern for the molecular ion peak [M]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This would result in a cluster of peaks for the molecular ion, with the most abundant peaks corresponding to [C₈H₅⁷⁹Br³⁵ClNOS]⁺, [C₈H₅⁸¹Br³⁵ClNOS]⁺, [C₈H₅⁷⁹Br³⁷ClNOS]⁺, and [C₈H₅⁸¹Br³⁷ClNOS]⁺. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the confirmation of the elemental formula.

Predicted Mass Spectrometry Data:

m/z (relative intensity)Assignment
~277[M]⁺ (C₈H₅⁷⁹Br³⁵ClNOS)
~279[M+2]⁺
~281[M+4]⁺

This table represents predicted data and requires experimental verification.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic C-H stretching, C=C and C=N stretching of the benzothiazole ring system, C-O stretching of the methoxy group, and C-Cl and C-Br stretching.

Predicted IR Data:

Wavenumber (cm⁻¹)Vibration Type
~3100-3000Aromatic C-H Stretch
~1600-1450Aromatic C=C and C=N Stretch
~1250-1200Aryl-O Stretch (asymmetric)
~1050-1000Aryl-O Stretch (symmetric)
~800-600C-Cl Stretch
~700-500C-Br Stretch

This table represents predicted data and requires experimental verification.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The benzothiazole ring system is a chromophore that is expected to absorb UV radiation, leading to π → π* and n → π* transitions. The presence of auxochromic groups like the methoxy group and halogens will influence the wavelength of maximum absorption (λₘₐₓ). The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, would show one or more absorption bands in the UV region.

Predicted UV-Vis Data:

λₘₐₓ (nm)Electronic Transition
~250-350π → π*

This table represents predicted data and requires experimental verification.

X-ray Crystallography for Solid-State Structural Determination

While the application of X-ray crystallography is a standard and definitive method for structural elucidation, specific crystallographic data for this compound is not widely available in the public domain. The successful application of this technique would require the growth of a suitable single crystal of the compound, which can be a challenging step in itself.

Should such a crystal be obtained and analyzed, the resulting data would be presented in a standardized format, typically including the crystal system, space group, unit cell dimensions, and atomic coordinates. An example of how such data might be presented is shown in Table 1.

Table 1: Hypothetical X-ray Crystallographic Data for this compound

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) Value
b (Å) Value
c (Å) Value
α (°) 90
β (°) Value
γ (°) 90
Volume (ų) Value
Z 4
Calculated Density (g/cm³) Value

Note: The values in this table are hypothetical and serve as an illustration of the data format.

This information would provide unambiguous proof of the compound's structure, showing the planar benzothiazole ring system and the relative positions of the bromo, chloro, and methoxy substituents.

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound. For an organic compound like this compound (C₈H₅BrClNOS), this typically involves combustion analysis to determine the mass percentages of carbon, hydrogen, nitrogen, and sulfur. The percentages of halogens (bromine and chlorine) are determined by other specific analytical methods.

The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's purity and confirms its proposed stoichiometry.

Similar to the crystallographic data, specific, published elemental analysis results for this compound are not readily found in the literature. However, the theoretical values can be calculated based on its molecular formula. A comparison with hypothetical experimental results is presented in Table 2.

Table 2: Elemental Analysis Data for this compound (C₈H₅BrClNOS)

Element Theoretical (%) Experimental (%)
Carbon (C) 34.49 Value
Hydrogen (H) 1.81 Value
Nitrogen (N) 5.03 Value
Sulfur (S) 11.51 Value
Bromine (Br) 28.68 Value
Chlorine (Cl) 12.73 Value

Note: The experimental values in this table are hypothetical. The theoretical values are calculated based on the molecular formula and atomic weights of the elements.

The successful synthesis and purification of this compound would be confirmed if the experimental percentages fall within an acceptable margin of error (typically ±0.4%) of the theoretical values. This analysis is a cornerstone of chemical characterization, ensuring the identity and purity of the synthesized compound.

Computational Chemistry and Theoretical Investigations of 7 Bromo 2 Chloro 6 Methoxybenzo D Thiazole

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for investigating the properties of molecules at the atomic and electronic levels. nih.gov For 7-Bromo-2-chloro-6-methoxybenzo[d]thiazole, DFT studies would provide fundamental insights into its geometry, stability, and electronic characteristics. These calculations typically involve optimizing the molecular geometry to find its most stable three-dimensional arrangement by minimizing the energy with respect to its geometric parameters.

Electronic Structure Elucidation

Elucidating the electronic structure involves determining the arrangement of electrons within the molecule. DFT calculations can generate electron density maps and molecular electrostatic potential (MEP) maps. nih.gov These maps are crucial for understanding chemical reactivity.

Electron Density Maps: These visualize the probability of finding an electron in a particular region of the molecule, highlighting the locations of chemical bonds and lone pairs.

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution from the perspective of an approaching positive charge. It uses a color gradient to identify electron-rich regions (nucleophilic sites, typically colored red) and electron-poor regions (electrophilic sites, typically colored blue). For this compound, this would reveal how the bromine, chlorine, and methoxy (B1213986) substituents influence the electrostatic potential across the benzothiazole (B30560) core.

Molecular Orbital Analysis

Molecular orbital (MO) theory describes the wave-like behavior of electrons in a molecule. The most important orbitals in this context are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as the frontier molecular orbitals (FMOs). nih.govyoutube.com

HOMO: Represents the orbital containing the most loosely held electrons. It is associated with the molecule's ability to donate electrons (nucleophilicity).

LUMO: Represents the lowest energy orbital that can accept electrons. It is associated with the molecule's ability to accept electrons (electrophilicity). youtube.com

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A large energy gap suggests high stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. nih.gov

For related benzothiazole derivatives, DFT calculations have been used to determine these orbital energies and analyze how different substituents affect the HOMO-LUMO gap and, consequently, the charge transfer possibilities within the molecules. researchgate.net

Table 1: Hypothetical Frontier Molecular Orbital Parameters for Benzothiazole Derivatives (Illustrative) This table is for illustrative purposes, based on typical values found for similar compounds, and does not represent actual calculated data for this compound.

ParameterValue (eV)Significance
EHOMO-6.45Ionization Potential (Energy required to remove an electron)
ELUMO-1.63Electron Affinity (Energy released when an electron is added)
Energy Gap (ΔE)4.82Indicates chemical reactivity and kinetic stability nih.gov

Vibrational Frequency Calculations

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. By using methods like DFT, researchers can calculate the frequencies of the fundamental modes of vibration. mdpi.com These calculated frequencies are often scaled by a factor to account for anharmonicity and improve agreement with experimental data. researchgate.net

For a molecule like this compound, this analysis would help assign specific vibrational modes to the observed peaks in its experimental FT-IR and FT-Raman spectra. This includes stretching and bending vibrations of key functional groups such as C-Br, C-Cl, C-O, and the benzothiazole ring system itself. The absence of imaginary frequencies in the calculation confirms that the optimized geometry corresponds to a true energy minimum on the potential energy surface. mdpi.com

Tautomeric Equilibrium Studies

Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton. While tautomerism is well-studied in many heterocyclic systems, specific theoretical studies on the tautomeric equilibrium of this compound are not available. Such a study would involve calculating the relative energies and stabilities of potential tautomeric forms to determine the most predominant species under given conditions.

Molecular Docking and Simulation Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. biointerfaceresearch.com This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a potential drug candidate. nih.govnih.gov

Ligand-Target Interaction Modeling (conceptual frameworks)

In a conceptual study involving this compound, the molecule would be treated as a ligand and docked into the active site of a specific protein target. Benzothiazole derivatives have been investigated as inhibitors for a range of protein targets, including protein tyrosine kinases and H+/K+ ATPase. biointerfaceresearch.comnih.gov

The modeling process involves:

Preparation of Receptor and Ligand: Obtaining the 3D structure of the target protein (e.g., from the Protein Data Bank) and optimizing the 3D structure of the ligand (this compound), often using DFT calculations. researchgate.net

Docking Simulation: Using a docking algorithm to place the ligand in various orientations and conformations within the protein's binding site.

Scoring and Analysis: Each pose is assigned a score based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). The poses with the best scores are then analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that stabilize the ligand-receptor complex.

Binding Affinity Predictions for Molecular Recognition

The prediction of binding affinity is a cornerstone of computational drug design, enabling the in-silico assessment of a molecule's potential to interact with a biological target. For substituted benzothiazoles, molecular docking is a commonly employed technique to predict their binding modes and affinities to various protein targets. These studies are crucial in rationalizing the observed biological activities and in the design of novel, more potent compounds.

Molecular docking simulations of various benzothiazole derivatives have been performed to explore their interactions with enzymes such as protein tyrosine kinases, dihydropteroate (B1496061) synthase (DHPS), and the anti-apoptotic protein BCL-2. nih.govnih.govresearchgate.net For instance, docking studies on 2-phenyl-1,3-benzothiazoles as potential anticancer agents have shown that these compounds can mimic the ATP-competitive binding of known inhibitors to the tyrosine kinase domain of the epidermal growth factor receptor (EGFR). nih.govmanipal.edu The binding affinity in these cases is influenced by the nature and position of substituents on the benzothiazole core and the 2-phenyl ring. nih.gov Halogen and methoxy groups, such as those present in this compound, are known to modulate the electronic and steric properties of the molecule, thereby influencing its interactions with the amino acid residues in the active site of the target protein. nih.gov

In a study of coumarin-substituted benzothiazoles, docking was used to understand their anticancer activity, with the VLife MDS 3.0 software and GRIP batch docking method being employed to study their interactions. scholarsresearchlibrary.com Similarly, molecular docking has been used to investigate the binding of benzothiazole-thiazole hybrids to the p56lck enzyme, a target for cancer therapy. biointerfaceresearch.com These studies typically report binding energies and identify key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the stability of the ligand-protein complex.

The following table summarizes findings from molecular docking studies on various substituted benzothiazoles, illustrating the types of targets and the nature of the interactions observed.

Benzothiazole Derivative ClassTarget ProteinKey Findings
2-Phenyl-1,3-benzothiazolesEGFR Tyrosine KinaseATP-competitive binding, with activity influenced by halogen and methoxy substituents. nih.govmanipal.edu
Coumarin-substituted benzothiazolesNot SpecifiedModerate to good anti-breast cancer activity rationalized by docking studies. scholarsresearchlibrary.com
Benzothiazole-sulfonamidesDihydropteroate Synthase (DHPS)Interactions within the PABA pocket, including arene-H interactions. nih.gov
Benzothiazole-thiazole hybridsp56lck EnzymeIdentification of binding patterns at the hinge region, allosteric site, and activation loop. biointerfaceresearch.com
Benzothiazole-based 1,3,4-thiadiazolesBCL-2Comparable binding interactions with known lead compounds. researchgate.netnih.govbue.edu.eg

Conformational Analysis and Energy Landscapes

Computational methods, particularly Density Functional Theory (DFT), are frequently used to perform conformational analyses of benzothiazole derivatives. mdpi.comresearchgate.net These studies typically involve geometry optimization to find the lowest energy conformation (the global minimum) and to identify other low-energy conformers. The optimized geometry provides information on bond lengths, bond angles, and dihedral angles. mdpi.com For instance, a computational study of five benzothiazole derivatives used DFT calculations to analyze their optimized geometries and geometrical parameters. mdpi.comresearchgate.net

While a detailed conformational analysis and energy landscape for this compound is not available in the reviewed literature, the general approach would involve rotating the methoxy group and analyzing the resulting changes in steric and electronic energies. The presence of the bromo and chloro substituents would also influence the electronic distribution and could impose steric constraints that affect the preferred conformation of the methoxy group. The relative energies of different conformers are important for understanding which shapes of the molecule are most likely to be present under physiological conditions and thus available for binding to a receptor.

The following table outlines the key aspects of conformational analysis as it would be applied to substituted benzothiazoles.

Computational MethodInformation ObtainedRelevance to this compound
Geometry Optimization (e.g., DFT)Bond lengths, bond angles, dihedral angles, lowest energy conformation. mdpi.comresearchgate.netDetermines the most stable 3D structure of the molecule.
Potential Energy Surface (PES) ScanRotational barriers and identification of stable conformers (local minima).Elucidates the flexibility of the methoxy substituent and its energetic preferences.
Molecular Dynamics (MD) SimulationsConformational changes over time in a simulated environment (e.g., in water).Provides insights into the dynamic behavior of the molecule and its accessible conformations.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Methodology Applied to Substituted Benzothiazoles

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies aimed at correlating the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. These models are valuable for predicting the activity of new compounds and for understanding the structural features that are important for a desired effect.

Several QSAR studies have been conducted on substituted benzothiazoles to model their various biological activities, including anticancer, antimicrobial, and anthelmintic effects. mdpi.comnih.govresearchgate.netallsubjectjournal.com These studies typically involve the calculation of a large number of molecular descriptors, which are numerical representations of the chemical and physical characteristics of the molecules. These descriptors can be categorized into several classes, such as electronic, steric, hydrophobic, and topological.

For instance, a QSAR study on the antiproliferative activity of halogen- and amidino-substituted benzothiazoles against T-cell lymphoma and non-tumor cells identified several key descriptors. mdpi.comnih.gov The models developed in this study demonstrated that the effects of substituents at position 6 of the benzothiazole ring are dependent on the topological and spatial distribution of atomic mass, polarizability, and van der Waals volumes. mdpi.comnih.gov The presence of a methoxy group at position 6, as in this compound, would significantly influence these descriptors.

Another QSAR study on benzothiazole derivatives as anthelmintic agents utilized multiple linear regression (MLR) to build a model with a high correlation coefficient, indicating its predictive power. allsubjectjournal.com The descriptors in the final model provided insights into the structural requirements for anthelmintic activity.

The general methodology for a QSAR study on a series of compounds including this compound would involve the following steps:

Data Set Collection: Assembling a series of benzothiazole derivatives with experimentally determined biological activities.

Molecular Descriptor Calculation: Computing a wide range of descriptors for each molecule in the series.

Model Development: Using statistical methods like MLR, Partial Least Squares (PLS), or machine learning algorithms to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: Assessing the statistical significance and predictive ability of the developed model using internal and external validation techniques.

The following table provides examples of descriptor classes and specific descriptors that have been used in QSAR studies of substituted benzothiazoles.

Descriptor ClassExample DescriptorsRelevance to Substituted Benzothiazoles
Electronic HOMO/LUMO energies, Dipole moment, Partial chargesDescribe the electronic properties of the molecule, which are crucial for receptor interactions. mdpi.comresearchgate.net
Steric/Topological Molecular weight, Molar refractivity, Wiener index, Kier & Hall connectivity indicesQuantify the size, shape, and branching of the molecule, influencing its fit into a binding site. mdpi.comnih.gov
Hydrophobic LogP (octanol-water partition coefficient)Measures the lipophilicity of the molecule, which affects its ability to cross cell membranes.
Quantum Chemical Total energy, Heat of formation, PolarizabilityDerived from quantum mechanical calculations, these descriptors provide detailed electronic and structural information. researchgate.net
3D-Descriptors Jurs descriptors, WHIM descriptors, GETAWAY descriptorsCapture three-dimensional aspects of the molecular structure.

Applications in Advanced Materials Science Research

Development as Chemosensors and Biosensors

The development of chemosensors and biosensors is a critical area of research, with applications ranging from environmental monitoring to medical diagnostics. Benzothiazole (B30560) scaffolds are often utilized in the design of fluorescent probes due to their inherent photophysical properties.

Design Principles for Anion and Cation Recognition

The design of a sensor molecule for specific ions hinges on the incorporation of a recognition site (receptor) and a signaling unit (fluorophore). For 7-Bromo-2-chloro-6-methoxybenzo[d]thiazole to function as a sensor, it would need to be chemically modified to include a binding moiety for the target anion or cation. The benzothiazole core would act as the signaling component. The electron-withdrawing bromine and chlorine atoms, along with the electron-donating methoxy (B1213986) group, could potentially modulate the electronic properties of the benzothiazole system upon ion binding, leading to a detectable signal. However, no studies have been published that demonstrate or test this principle with this specific compound.

Spectroscopic Response Mechanisms for Sensing

The sensing mechanism would likely rely on changes in the spectroscopic properties of the molecule upon interaction with an analyte. Common mechanisms for benzothiazole-based sensors include Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Förster Resonance Energy Transfer (FRET). In a hypothetical sensor based on this compound, the binding of an ion could trigger or inhibit one of these processes, resulting in a change in fluorescence intensity or a shift in the emission wavelength. Without experimental data, the specific response mechanism remains purely speculative.

Role in Optoelectronic Technologies and Fluorescent Materials

The inherent fluorescence of many benzothiazole derivatives makes them promising for applications in optoelectronic devices.

Exploration as Organic Light-Emitting Diode (OLED) Components

Benzothiazole-containing molecules have been investigated as emitters or host materials in OLEDs due to their high quantum yields and thermal stability. The specific substitutions on this compound could influence its solid-state packing and charge transport properties, which are crucial for OLED performance. However, there is no available research on the synthesis or characterization of this compound for OLED applications.

Luminescent Properties and Tunability

The luminescent properties of benzothiazole derivatives, such as their emission color and efficiency, can be tuned by modifying the substituents on the aromatic ring. The bromo, chloro, and methoxy groups on this compound would be expected to influence its absorption and emission spectra. Theoretical calculations could predict these properties, but no experimental validation has been reported.

Catalytic Applications

While some heterocyclic compounds, including certain benzothiazole derivatives, have been explored for their catalytic activity, there is no information in the scientific literature to suggest that this compound has been investigated for or applied in catalysis. The presence of the halogen atoms could potentially make it a precursor for cross-coupling reactions to synthesize more complex catalytic structures, but this has not been documented.

Design as Ligands in Organometallic Catalysis

Benzothiazole derivatives are known to act as effective ligands in the formation of organometallic complexes with various transition metals, including ruthenium and palladium. nih.govnih.govdntb.gov.uachimia.chmdpi.comrsc.org The nitrogen atom in the thiazole (B1198619) ring of this compound can coordinate to a metal center, forming stable complexes with potential catalytic activities.

Ruthenium(II) and Ruthenium(III) complexes bearing benzothiazole-based ligands have been investigated for their catalytic and medicinal properties. nih.govnih.govchimia.chmdpi.comrsc.org The electronic environment of the benzothiazole ligand, influenced by substituents, plays a crucial role in the stability and reactivity of the resulting metal complex. The electron-withdrawing nature of the bromo and chloro groups in this compound, combined with the electron-donating effect of the methoxy group, could modulate the electron density at the ruthenium center, thereby fine-tuning its catalytic efficacy in various organic transformations.

Table 1: Potential Organometallic Complexes and Their Catalytic Applications

Metal CenterPotential LigandPotential Catalytic Application
Ruthenium(II)This compoundTransfer hydrogenation, Oxidation reactions
Palladium(II)This compoundCross-coupling reactions (e.g., Suzuki, Heck)
Platinum(II)This compoundHydrosilylation, Anticancer drug development

Role in Organic Transformations

The halogen substituents on the this compound molecule offer reactive sites for various organic transformations, particularly palladium-catalyzed cross-coupling reactions. acs.orgrsc.orgresearchgate.net The chloro group at the 2-position is known to be susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups. acs.orgacs.org The bromo group at the 7-position provides another handle for transformations such as Suzuki, Heck, and Sonogashira couplings, enabling the synthesis of more complex molecular architectures. nih.govmdpi.com

These reactions are fundamental in the construction of functional organic materials, pharmaceuticals, and agrochemicals. The ability to selectively functionalize the benzothiazole core at two distinct positions enhances its utility as a versatile building block in synthetic organic chemistry.

Integration in Dye Chemistry and Pigment Development

Benzothiazole derivatives are integral components in the design of various classes of dyes, including azo dyes. researchgate.netdiva-portal.orgscialert.netnih.govresearchgate.net The electron-accepting nature of the benzothiazole ring system, which can be further modified by substituents, makes it an excellent chromophore.

Chromophore Design and Structure-Color Relationships

The color of azo dyes is determined by the electronic properties of the diazo component and the coupling component. scialert.net 2-Aminobenzothiazoles are frequently used as diazo components to produce a range of colors from yellow to red and blue. By diazotizing an amino derivative of this compound (formed by the substitution of the 2-chloro group), a variety of azo dyes with potentially interesting coloristic properties can be synthesized.

The substituents on the benzothiazole ring have a profound impact on the color of the resulting dye. The electron-withdrawing bromo and chloro groups are expected to cause a bathochromic (deepening of color) or hypsochromic (lightening of color) shift in the absorption maximum, depending on their position and interaction with the rest of the chromophoric system. mdpi.commdpi.comnih.govresearchgate.net The electron-donating methoxy group will also influence the intramolecular charge transfer characteristics of the dye, thereby affecting its color. scialert.net This allows for the fine-tuning of the dye's color by strategic placement of substituents.

Photophysical Investigations of Azo Dyes

Azo dyes derived from substituted benzothiazoles often exhibit interesting photophysical properties, including solvatochromism, where the color of the dye changes with the polarity of the solvent. researchgate.netresearchgate.netaun.edu.egnih.gov This phenomenon arises from changes in the electronic distribution in the ground and excited states of the dye molecule upon interaction with solvent molecules.

Table 2: Predicted Photophysical Properties of a Hypothetical Azo Dye Derived from an Amino-Substituted 7-Bromo-6-methoxybenzothiazole

PropertyPredicted Value/Behavior
Absorption Maximum (λmax)Expected in the visible region (400-600 nm), influenced by the coupling component and solvent polarity.
Molar Extinction Coefficient (ε)High values are anticipated, indicating strong light absorption.
Fluorescence EmissionMay exhibit fluorescence, with the emission wavelength and quantum yield dependent on the molecular structure and environment.
SolvatochromismLikely to exhibit positive or negative solvatochromism depending on the nature of the intramolecular charge transfer.

Medicinal Chemistry Research: Exploring Molecular Mechanisms and Target Interactions Excluding Clinical Data

Design Principles for Modulating Biological Functions

The design and synthesis of benzothiazole (B30560) derivatives are driven by the goal of achieving specific biological activities. The strategic placement of various substituents on the benzothiazole core allows for the fine-tuning of its physicochemical properties, which in turn influences its interaction with biological targets.

Scaffold Optimization Strategies for Specific Molecular Targets

The benzothiazole nucleus serves as a versatile scaffold for the development of targeted therapeutic agents. mdpi.com Optimization of this scaffold is a key strategy in medicinal chemistry to enhance potency and selectivity for specific molecular targets. For instance, the modification of the benzothiazole structure has been employed to develop inhibitors for enzymes like BCL-2, which is involved in apoptosis. bohrium.com By repurposing and optimizing a benzothiazole hydrazone scaffold, researchers have been able to target schistosome BCL-2 (sBCL-2), demonstrating the adaptability of this core structure. bohrium.com The process often involves creating a series of analogues with varied substituents to probe the structure-activity relationship and identify compounds with improved inhibitory activity. bohrium.com

Structure-Mechanism Relationships at a Molecular Level

Understanding the relationship between the structure of a compound and its mechanism of action at the molecular level is fundamental to drug design. For benzothiazole derivatives, this involves studying how different functional groups and their positions on the thiazole (B1198619) ring influence interactions with the target protein. For example, in the development of DNA topoisomerase IB inhibitors, stilbene (B7821643) analogues incorporating a thiazole ring were synthesized. nih.gov The inhibitory activity was found to be significantly affected by the nature and position of halogen substituents on the phenyl rings, highlighting the importance of specific structural features for potent inhibition. nih.gov

Investigation of Enzyme Inhibition Mechanisms

Enzyme inhibition is a major area of investigation for benzothiazole derivatives. The specific compound 7-Bromo-2-chloro-6-methoxybenzo[d]thiazole is of interest for its potential interactions with key enzymes in various pathological pathways.

Dihydrofolate Reductase (DHFR) Inhibition Studies

Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of DNA, RNA, and proteins, making it a significant target for antimicrobial and anticancer agents. mdpi.comnih.gov DHFR inhibitors block the folate metabolic pathway, leading to cell death. nih.gov While many heterocyclic compounds have been investigated as DHFR inhibitors, the benzothiazole scaffold is among those with potential. rjpbr.com The general mechanism of DHFR inhibitors involves binding to the enzyme's active site, preventing the reduction of dihydrofolate to tetrahydrofolate. mdpi.comnih.gov The effectiveness of these inhibitors is often related to their structural similarity to the natural substrate or their ability to form stable interactions with key amino acid residues in the active site. mdpi.com

NQO2 (NRH: quinone oxidoreductase) Enzyme Inhibition Research

NQO2, or NRH: quinone oxidoreductase 2, is an enzyme implicated in various diseases, including cancer and neurodegenerative disorders. nih.gov Inhibition of NQO2 can protect cells from the toxicity of certain quinones and may enhance the efficacy of cancer therapies. nih.govresearchgate.net Research has focused on developing potent and selective inhibitors of NQO2. Benzothiazoles have been designed and synthesized as NQO2 inhibitors, with some compounds showing significant activity. nih.gov The mechanism of inhibition often involves the compound binding to the active site of the enzyme, and computational modeling can help to understand the specific polar interactions and shape complementarity that lead to potent inhibition. nih.gov

Molecular Interactions with Microbial Systems

The thiazole ring is a core component of many compounds with demonstrated antimicrobial, antiprotozoal, and antitumor activity. nih.gov The biological significance of this scaffold has spurred extensive research into the synthesis of novel thiazole derivatives to combat various pathogens. nih.gov The molecular interactions of these compounds with microbial systems are diverse and depend on the specific derivative and the target microbe. For instance, some thiazole derivatives have shown antimalarial activity by targeting specific pathways within Plasmodium falciparum. nih.gov The structural modifications on the thiazole ring, such as the introduction of different substituents, can significantly influence the antimicrobial spectrum and potency of the resulting compounds. researchgate.net

Quorum Sensing System Inhibition Research

Quorum sensing (QS) is a cell-to-cell communication process in bacteria that regulates virulence and biofilm formation, making it an attractive target for novel antimicrobial strategies. While direct research on this compound in quorum sensing is not extensively documented, the broader class of benzothiazole derivatives has shown potential as anti-quorum sensing agents.

Studies have revealed that certain benzothiazole derivatives can suppress QS-regulated virulence factors. For example, research on novel benzothiazole derivatives containing an isopropanolamine moiety demonstrated their ability to inhibit bacterial infection by targeting virulence factors such as biofilm and extracellular polysaccharide production. One of the tested compounds exhibited significant antibacterial activity against Xanthomonas oryzae pv oryzae (Xoo), a plant pathogen, by suppressing its QS-regulated functions. beilstein-journals.org This highlights the potential of the benzothiazole scaffold to interfere with bacterial communication. The specific substitutions on the benzothiazole ring, such as the bromo, chloro, and methoxy (B1213986) groups present in this compound, are known to modulate the electronic and lipophilic properties of the molecule, which could influence its ability to interact with QS receptors or other components of the signaling pathway.

The design of QS inhibitors often involves creating molecules that mimic the natural signaling molecules, thereby acting as competitive inhibitors. The structural features of this compound could serve as a foundation for developing more potent and specific QS inhibitors.

Design of Compounds for Antimicrobial Target Exploration

The development of new antimicrobial agents is crucial in combating antibiotic resistance. The benzothiazole nucleus is a key component in a variety of compounds designed to interact with specific microbial targets. Research into substituted benzothiazoles has provided insights into the structure-activity relationships (SAR) that govern their antimicrobial effects.

For instance, SAR studies on benzothiazole derivatives have shown that the presence and position of halogen and methoxy groups can significantly impact antibacterial activity. A study on dihydroorotase inhibition by benzothiazole derivatives indicated that the substitution of a bromo group at the 7th position of the benzothiazole ring enhanced antibacterial action. nih.gov Similarly, the presence of a chloro group at various positions has also been associated with increased antimicrobial potency in other series of benzothiazole-based compounds. nih.gov

These findings suggest that the 7-bromo and 2-chloro substitutions in this compound are rational design elements for creating compounds with potential antimicrobial properties. The 6-methoxy group can further influence the compound's solubility, metabolic stability, and interaction with biological targets. The design of such compounds often involves computational modeling to predict their binding affinity to known microbial enzyme targets, such as those involved in cell wall synthesis, DNA replication, or folate biosynthesis.

Compound Class Target/Activity Key Structural Features Reference
Benzothiazole derivativesDihydroorotase inhibition7-bromo substitution enhances activity nih.gov
Substituted benzothiazolesGeneral antimicrobial activityChloro substitution can increase potency nih.gov
Benzothiazole derivativesQuorum sensing inhibitionIsopropanolamine moiety beilstein-journals.org

Research into Molecular Pathways Relevant to Oncology

The benzothiazole scaffold has been extensively investigated for its anticancer potential, with several derivatives showing activity against various cancer cell lines. The research has focused on understanding their interactions with specific cellular targets and their ability to interfere with key biological processes involved in cancer progression.

Investigation of Cellular Target Modulation (e.g., protein interactions)

A key strategy in cancer drug discovery is the identification of compounds that can modulate the activity of specific cellular targets, such as protein kinases or enzymes involved in DNA metabolism. Various benzothiazole derivatives have been identified as inhibitors of important oncological targets.

For example, certain substituted benzothiazoles have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key regulator of angiogenesis. nih.gov Inhibition of VEGFR-2 can block the formation of new blood vessels that tumors need to grow and metastasize. While the specific inhibitory activity of this compound against VEGFR-2 has not been reported, its structural components are found in other kinase inhibitors.

Furthermore, some thiazole-based stilbene analogs have been identified as novel inhibitors of DNA Topoisomerase IB, an enzyme crucial for DNA replication and transcription in cancer cells. One such study highlighted an (E)-5-bromo-4-(2,6-difluorophenyl)-2-(2-chlorostyryl)thiazole derivative with potent Topoisomerase I inhibitory activity. nih.gov This indicates that the bromo and chloro substitutions on a thiazole-related scaffold can be important for interacting with this enzyme. The 7-bromo and 2-chloro substitutions in this compound could potentially confer similar target-modulating properties.

Target Protein Compound Class Significance in Oncology Reference
VEGFR-2Substituted benzothiazolesInhibition of angiogenesis nih.gov
DNA Topoisomerase IBThiazole-based stilbene analogsInterference with DNA replication nih.gov

Design for Interference with Biological Processes (e.g., angiogenesis, apoptosis)

Beyond direct enzyme inhibition, medicinal chemistry research also focuses on designing compounds that can interfere with broader biological processes essential for tumor growth and survival, such as angiogenesis and apoptosis (programmed cell death).

As mentioned, the inhibition of kinases like VEGFR-2 by benzothiazole analogs is a direct approach to disrupting angiogenesis. nih.gov The design of such inhibitors often involves creating structures that can fit into the ATP-binding pocket of the kinase, and the specific substitution pattern on the benzothiazole ring is critical for achieving high affinity and selectivity.

Inducing apoptosis is another key strategy in cancer therapy. While direct studies on this compound's effect on apoptosis are not available, research on other halogenated aromatic compounds provides a basis for its potential in this area. For instance, a study on 6'-benzyloxy-4-bromo-2'-hydroxychalcone demonstrated its ability to induce apoptosis in human leukemia cells through the activation of caspases and the generation of reactive oxygen species. nih.gov Although a different chemical class, this highlights how a bromo-substituted aromatic ring can be a key pharmacophore for pro-apoptotic activity. The combination of bromo, chloro, and methoxy groups in this compound could be explored for its potential to trigger apoptotic pathways in cancer cells.

Future Directions and Emerging Research Avenues

Novel Synthetic Routes for Complex Benzothiazole (B30560) Architectures

The development of efficient and innovative synthetic methodologies is paramount for exploring the chemical space around the 7-Bromo-2-chloro-6-methoxybenzo[d]thiazole core. Future research will likely focus on creating more complex and diverse benzothiazole structures with greater precision and sustainability.

Key areas of exploration include:

Transition Metal-Catalyzed Reactions: The use of transition metals like palladium, copper, and nickel has revolutionized the synthesis of heterocyclic compounds. nih.govresearchgate.net Future efforts will likely concentrate on developing novel catalytic systems for the direct C-H functionalization of the benzothiazole ring, allowing for the introduction of various substituents with high regioselectivity. acs.orgresearchgate.net This approach offers a more atom-economical and efficient alternative to traditional multi-step synthetic sequences. nih.gov

Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single step to form a complex product, are highly valued for their efficiency and ability to generate molecular diversity. nih.gov Designing new MCRs that incorporate the this compound backbone or its precursors will be a significant area of interest for creating libraries of novel compounds for biological screening. nih.gov

Green Chemistry Approaches: There is a growing emphasis on developing environmentally benign synthetic methods. mdpi.com For benzothiazole synthesis, this includes the use of greener solvents, solvent-free reaction conditions, and microwave-assisted synthesis to reduce reaction times and energy consumption. mdpi.commdpi.com

Synthetic StrategyKey AdvantagesPotential Application for this compound
Transition Metal-CatalysisHigh efficiency, regioselectivity, atom economyDirect functionalization of the benzene (B151609) ring
Multicomponent ReactionsIncreased molecular diversity, operational simplicityRapid generation of a library of derivatives
Green ChemistryReduced environmental impact, sustainabilityMore sustainable production methods

Advanced Computational Modeling for Predictive Research

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and reaction outcomes. mdpi.comresearchgate.net For this compound, advanced computational modeling will play a crucial role in guiding synthetic efforts and predicting potential applications.

Future research in this area will likely involve:

Density Functional Theory (DFT) Calculations: DFT methods can be employed to investigate the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. scirp.orgbiointerfaceresearch.com This can provide insights into the molecule's stability, reactivity hotspots, and potential for use in electronic materials. scirp.org

Molecular Docking and Dynamics Simulations: These techniques are vital for predicting the interaction of benzothiazole derivatives with biological targets. mdpi.compremierscience.com By simulating the binding of these compounds to proteins, researchers can identify potential drug candidates and understand their mechanism of action at the molecular level. mdpi.com This is particularly relevant for designing new therapeutic agents. premierscience.com

Integration with Artificial Intelligence and Machine Learning for Compound Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery and materials science. astrazeneca.comcam.ac.uk These technologies can analyze vast datasets to identify patterns and make predictions, accelerating the discovery of new compounds with desired properties. astrazeneca.com

For the this compound scaffold, AI and ML can be applied to:

Predictive Modeling: ML algorithms can be trained on existing data to predict the biological activity, toxicity, and physicochemical properties of novel benzothiazole derivatives. cam.ac.ukmit.edu This allows for the virtual screening of large compound libraries, prioritizing the synthesis of the most promising candidates. cam.ac.uk

Automated Synthesis Planning: AI-powered tools can devise optimal synthetic routes for complex molecules, taking into account factors like cost, efficiency, and the availability of starting materials. nih.gov This can significantly streamline the synthesis of novel derivatives of this compound. nih.gov

Exploration of New Derivatization Pathways and Functionalization Strategies

The functionalization of the this compound core is key to tuning its properties for specific applications. Future research will focus on developing novel strategies to introduce a wide range of functional groups at various positions on the benzothiazole ring system.

Promising areas of investigation include:

C-H Functionalization: As mentioned earlier, the direct functionalization of C-H bonds is a powerful tool for derivatization. acs.orgresearchgate.net Research will continue to explore new catalysts and directing groups to achieve site-selective functionalization of the benzothiazole nucleus. acs.org

Modifications at the 2- and 6-positions: The 2- and 6-positions of the benzothiazole ring are often key for biological activity. nih.gov Exploring a variety of substituents at these positions can lead to the discovery of compounds with enhanced potency and selectivity. nih.gov

Functionalization StrategyTarget PositionPotential Outcome
C-H FunctionalizationBenzene ringIntroduction of diverse functional groups
Derivatization at C2Thiazole (B1198619) ringModulation of biological activity
Derivatization at C6Benzene ringAlteration of electronic and steric properties

Multidisciplinary Research at the Interface of Chemistry, Materials Science, and Molecular Biology

The true potential of this compound and its derivatives will be realized through collaborative, multidisciplinary research. The convergence of chemistry, materials science, and molecular biology will open up new avenues for innovation.

Future research at this interface could include:

Development of Novel Materials: Benzothiazole derivatives are known for their fluorescent properties and have potential applications in organic light-emitting diodes (OLEDs) and as fluorescent probes. mdpi.com Research will focus on designing and synthesizing new materials with tailored optical and electronic properties.

Design of Multifunctional Agents: There is a growing interest in developing single molecules that can act on multiple biological targets or combine therapeutic and diagnostic functions. nih.gov The versatile benzothiazole scaffold is an excellent platform for the design of such multifunctional agents for complex diseases like cancer and Alzheimer's disease. nih.govnih.gov

Probing Biological Systems: The development of benzothiazole-based fluorescent probes can aid in the visualization and study of biological processes at the molecular level, providing valuable insights into disease mechanisms.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 7-Bromo-2-chloro-6-methoxybenzo[d]thiazole, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the benzothiazole core. For example:

Bromination : Start with a 2-chloro-6-methoxybenzo[d]thiazole precursor. Bromination at the 7-position can be achieved using bromine in glacial acetic acid or via electrophilic substitution with N-bromosuccinimide (NBS) under controlled conditions.

Chlorination : Chlorine introduction at the 2-position often occurs during cyclization of substituted anilines with thiourea derivatives in the presence of HCl (common in benzothiazole synthesis).

  • Optimization : Reaction monitoring via TLC (e.g., ethyl acetate:methanol:water = 10:1:1) and recrystallization from methanol/benzene improves purity. Yields can be enhanced by adjusting reaction time (e.g., reflux for 10–12 hours) and stoichiometry of brominating agents .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :

  • 1H-NMR : Look for aromatic proton signals in the range of 6.8–8.4 ppm, with splitting patterns indicating substituent positions. Methoxy (-OCH3) groups typically appear as singlets near 3.8 ppm .
  • IR Spectroscopy : Confirm the presence of C-Br (550–650 cm⁻¹), C-Cl (600–800 cm⁻¹), and methoxy C-O (1250–1300 cm⁻¹) stretches .
  • Mass Spectrometry : Molecular ion peaks (M⁺) should align with the molecular weight (e.g., ~277 g/mol for C8H5BrClNOS). Fragmentation patterns help validate the bromine and chlorine isotopes .

Q. What in vitro assays are used to screen the biological activity of this compound derivatives?

  • Methodological Answer :

  • Antimicrobial Activity : Use broth microdilution assays (e.g., MIC determination against Staphylococcus aureus or Escherichia coli) .
  • Anti-inflammatory Screening : Employ carrageenan-induced rat paw edema models to measure inhibition of inflammation .
  • Analgesic Evaluation : Tail-flick or acetic acid-induced writhing tests in rodents assess pain response modulation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced pharmacological profiles?

  • Methodological Answer :

  • Substituent Variation : Replace the methoxy group with electron-withdrawing groups (e.g., -NO2) to enhance electrophilicity and interaction with biological targets. Bromine at the 7-position is critical for steric effects and hydrophobic binding .
  • Bioisosteric Replacement : Substitute the thiazole ring with oxazole or triazole moieties to improve metabolic stability while retaining activity .
  • Quantitative SAR (QSAR) : Use computational tools (e.g., CoMFA, molecular docking) to correlate substituent properties (logP, polar surface area) with activity data .

Q. What are the common pitfalls in crystallographic characterization of halogenated benzothiazoles, and how can they be resolved?

  • Methodological Answer :

  • Crystal Twinning : Halogen atoms (Br, Cl) can induce twinning due to heavy-atom effects. Use SHELXD/SHELXE for robust phase determination and refinement .
  • Disorder Handling : For flexible methoxy or bromine groups, apply restraints (e.g., SIMU in SHELXL) during refinement to stabilize atomic positions .
  • High-Resolution Data : Collect synchrotron X-ray data (λ = 0.7–1.0 Å) to improve resolution and mitigate absorption effects from bromine .

Q. How do conflicting biological activity data arise in benzothiazole derivatives, and what strategies validate these findings?

  • Methodological Answer :

  • Contradictory Data Sources : Variations in assay protocols (e.g., cell line specificity in anticancer studies) or impurity profiles (e.g., unreacted starting materials) can skew results. Replicate experiments with HPLC-purified compounds (≥95% purity) .
  • Mechanistic Confirmation : Use orthogonal assays (e.g., Western blotting for protein targets alongside cytotoxicity assays) to confirm activity .

Q. What computational methods are effective for predicting the reactivity and metabolic pathways of this compound?

  • Methodological Answer :

  • Reactivity Prediction : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electrophilic substitution at the 7-position and hydrolysis susceptibility of the methoxy group .
  • Metabolism Simulation : Use ADMET predictors (e.g., SwissADME) to identify likely Phase I oxidation sites (e.g., sulfur in thiazole) and Phase II conjugation pathways (glucuronidation) .

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Reactant of Route 1
Reactant of Route 1
7-Bromo-2-chloro-6-methoxybenzo[d]thiazole
Reactant of Route 2
7-Bromo-2-chloro-6-methoxybenzo[d]thiazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.